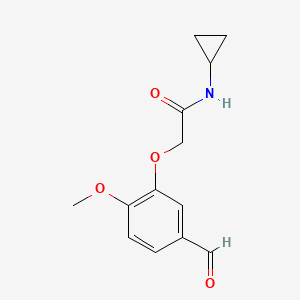

N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide

Description

N-Cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and a substituted phenoxy moiety at the second carbon of the acetamide backbone.

Synthesis: The compound can be synthesized via nucleophilic substitution, analogous to methods described for similar derivatives. For example, 2-chloro-N-cyclopropylacetamide reacts with substituted phenols under basic conditions (e.g., K₂CO₃ in acetone) to form the target acetamide . This approach is consistent with protocols used for compounds like N-cyclopropyl-2-(2-fluoro-5-bromophenoxy)acetamide (55.3% yield) and N-cyclopropyl-2-(1H-tetrazol-5-yl)acetamide (55% yield) .

Properties

IUPAC Name |

N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-11-5-2-9(7-15)6-12(11)18-8-13(16)14-10-3-4-10/h2,5-7,10H,3-4,8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUJKGRCOCQWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of cyclopropylamine with 2-(5-formyl-2-methoxyphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: N-cyclopropyl-2-(5-carboxy-2-methoxyphenoxy)acetamide.

Reduction: N-cyclopropyl-2-(5-hydroxymethyl-2-methoxyphenoxy)acetamide.

Substitution: N-cyclopropyl-2-(5-substituted-2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical profiles of acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C₁₃H₁₅NO₄. †Estimated from analog data (e.g., Y043-2713 logP = 2.117 ). ‡Predicted using analogous substituent contributions.

Key Observations:

Aryl substituents (e.g., 2-methylphenyl in ) introduce aromatic interactions but may reduce solubility.

Phenoxy Ring Modifications: The 5-formyl group (CHO) enables covalent interactions with nucleophilic residues (e.g., cysteine or lysine in proteins), a feature absent in non-aldehyde analogs like N-cyclopropyl-2-(1H-tetrazol-5-yl)acetamide . Halogenation (e.g., bromine in ) can improve binding affinity but may introduce toxicity concerns.

Bioactivity Trends:

- Anti-inflammatory and Analgesic Potential: Substituted phenoxy acetamides, such as N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide, demonstrate significant anti-inflammatory and analgesic activities in preclinical models . The target compound’s formyl group may enhance these effects by modulating enzyme interactions.

- Antioxidant Activity: Phenolic derivatives (e.g., 3-formylpyrrole analogs) show antioxidant properties , suggesting the 5-formyl-2-methoxyphenoxy moiety in the target compound could contribute similarly.

Biological Activity

N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Cyclopropyl group : Contributes to its pharmacological properties.

- Formyl group : Potentially reactive site for biological interactions.

- Methoxyphenoxy moiety : Enhances lipophilicity and may influence receptor binding.

The molecular formula for this compound is with a molecular weight of 251.26 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The formyl group may form covalent bonds with nucleophilic residues in enzymes, modulating their activity.

- Receptor Binding : The methoxyphenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

- Signaling Pathways : Preliminary studies indicate that the compound may influence signaling pathways related to inflammation and cell proliferation, particularly through the modulation of cytokine production.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy against specific pathogens is summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vitro studies have shown that treatment with this compound leads to a dose-dependent reduction in cytokine levels.

Antitumor Activity

This compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The results from a study evaluating its cytotoxic effects are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 µM |

| HCT116 (Colon Cancer) | 15 µM |

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a concentration-dependent manner, suggesting its potential as a therapeutic agent against cancer .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit LPS-induced production of inflammatory mediators in macrophages . This study highlights the compound's potential utility in treating inflammatory diseases.

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity against clinical isolates of bacteria, confirming its effectiveness as an antimicrobial agent .

Q & A

Q. What are the key synthetic routes for preparing N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide?

The synthesis typically involves:

- Functional group introduction : Ethoxylation (using ethyl halides and bases like KCO) and formylation (via Vilsmeier-Haack reaction with DMF/POCl) on the phenolic backbone .

- Coupling reactions : Amidation of the acetamide group with cyclopropylamine under nucleophilic conditions .

- Purification : Column chromatography or recrystallization to isolate the final product. Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) .

Q. How are structural and functional groups characterized in this compound?

- Spectroscopic analysis :

- NMR : H and C NMR confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm), formyl proton (δ ~9.8–10.2 ppm), and methoxy group (δ ~3.8 ppm) .

- IR : Peaks at ~1680 cm (C=O stretch of acetamide) and ~2850 cm (O–CH) .

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to the acetamide and formyl groups. Limited solubility in water .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Condition tuning : Adjusting solvent polarity (e.g., acetonitrile for coupling reactions) and temperature (60–80°C for formylation) improves yield .

- Catalyst use : Bases like triethylamine enhance nucleophilic substitution during amidation .

- Side-product mitigation : Impurities from incomplete formylation or cyclopropane ring opening are minimized via stepwise purification .

Q. What mechanisms underlie its reported bioactivity in enzyme inhibition studies?

- Target interaction : Molecular docking suggests binding to kinase active sites (e.g., EGFR) via hydrogen bonding with the formyl group and hydrophobic interactions with the cyclopropyl ring .

- Structure-activity relationships (SAR) : Analog studies show that methoxy and formyl groups are critical for IC values <10 µM in cancer cell lines .

Q. How to address contradictions in bioactivity data across studies?

- Experimental variables : Differences in assay conditions (e.g., pH, serum content) may alter compound stability or protein binding .

- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) and validate via orthogonal methods (e.g., Western blotting for target inhibition) .

Q. What computational tools are recommended for studying its pharmacokinetics?

- ADMET prediction : SwissADME or ADMETLab to estimate permeability (LogP ~2.5), CYP450 interactions, and bioavailability .

- Molecular dynamics (MD) : Simulate binding stability with proteins (e.g., GROMACS) to refine docking predictions .

Q. How does this compound compare to structural analogs in bioactivity?

| Analog | Key Differences | Bioactivity (IC) |

|---|---|---|

| 2-Chloroacetanilide | Simpler backbone, no formyl group | >100 µM (weak activity) |

| Ethyl 2-(5-formylphenoxy)acetate | Ester instead of acetamide | ~50 µM (moderate) |

| Cyclopropyl-free analog | Replaced with methyl group | Loss of target specificity |

Methodological Notes

- Data reproducibility : Ensure reaction protocols (e.g., solvent ratios, stirring time) are strictly replicated.

- Contradictory findings : Cross-validate bioactivity using primary cells and in vivo models .

- Safety : Follow OSHA guidelines for handling cyclopropane derivatives (flammable, potential irritant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.